Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]
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Overview
Description
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is a blue light-emitting fluorescent polymer with high electroluminescence quantum yield and chemical stability . It can form an emissive layer on the surface of optoelectronic devices . It has been used in the fabrication of field-effect transistors (FETs) and for the dispersion of single-walled carbon nanotubes (SWCNTs) .
Synthesis Analysis
The efficient fabrication of this polymer has been achieved using the electrostatic spray technique . The polymer ink was atomized at a considerably low voltage .Molecular Structure Analysis
The copolymer has a relatively simple backbone structure . The absorption and Raman spectroscopies indicated that the sorted single-walled carbon nanotubes (s-SWCNTs) had high purity .Chemical Reactions Analysis
The polymer has been used for the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs . The absorption and Raman spectroscopies indicated that the sorted s-SWCNTs had high purity .Physical And Chemical Properties Analysis
The polymer is solid and soluble in chloroform . It has a molecular weight (Mw) of over 20000 . It exhibits fluorescence with an excitation wavelength (λex) of 374 nm and an emission wavelength (λem) of 417 nm in chloroform .Scientific Research Applications
Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif, a key component of FT-0697996, is extensively researched for its application in organic photovoltaics . The electron-accepting properties of BTZ make it an ideal candidate for creating electron donor-acceptor systems that are crucial for the efficient conversion of solar energy into electrical energy.
Fluorescent Sensors
Compounds based on the BTZ group, such as FT-0697996, are also used as fluorescent sensors . Their ability to fluoresce can be harnessed in bioimaging, allowing for the visualization of cellular components like lipid droplets, mitochondria, and plasma membranes.
Organophotocatalysis
The BTZ motif within FT-0697996 has potential applications as a visible-light organophotocatalyst . This application is particularly valuable in green chemistry, where light can be used as a reagent to drive chemical reactions without the need for additional, potentially harmful, chemicals.
Antifungal Agents
Thiadiazole derivatives, including those found in FT-0697996, have been reported to exhibit antifungal activity . This makes them valuable in the development of new antifungal drugs and treatments.
Organic Light-Emitting Diodes (OLEDs)
The Poly(9,9-dioctylfluorenyl-2,7-diyl) component of FT-0697996 is used in the development of OLEDs . Its excellent luminescent properties make it a suitable material for blue and green light-emitting devices, crucial for display technology.
Organic Field-Effect Transistors (OFETs)
FT-0697996 can be utilized in the fabrication of OFETs . Its ability to disperse single-walled carbon nanotubes is particularly useful in creating field-effect transistors, which are fundamental components in modern electronic devices.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cbp/p300, a transcriptional co-activator for the androgen receptor (ar), a key driver of ar+ breast and prostate cancer
Mode of Action
It is suggested that the compound may interact with its targets, leading to a reduction in H3K27Ac at specific promoter sites concurrent with a decrease in CBP/p300 on the chromatin and a reduction in nascent RNA and enhancer RNA . This could potentially lead to a time-dependent growth inhibition in AR+ models .
Biochemical Pathways
The inhibition of cbp/p300 could potentially affect various biochemical pathways related to ar+ breast and prostate cancer .
Result of Action
It is suggested that the compound may lead to a time-dependent growth inhibition in ar+ models, which could potentially be correlated with ar expression .
Future Directions
properties
IUPAC Name |
4-(9,9-dioctylfluoren-2-yl)-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2S/c1-3-5-7-9-11-15-24-35(25-16-12-10-8-6-4-2)31-20-14-13-18-29(31)30-23-22-27(26-32(30)35)28-19-17-21-33-34(28)37-38-36-33/h13-14,17-23,26H,3-12,15-16,24-25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJZINEHSIVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC5=NSN=C54)CCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,1,3-Benzothiadiazole-4-yl)-9,9-dioctyl-9H-fluorene |
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